(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a chloro and methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a methoxyethyl halide, typically in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. The chloro and methoxyethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7-ethylpyrazolo[1,5-a]pyrimidin-6-amine
- 2-chloro-7-(1-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine
- 2-chloro-7-(1-ethoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Uniqueness
(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine is unique due to the presence of the methoxyethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological properties. The specific configuration at the chiral center (S) enhances its interaction with biological targets.
Biological Activity
1. Kinase Inhibition
Research indicates that this compound acts as an inhibitor of various kinases, which are crucial in signaling pathways related to cell growth and proliferation. Notably, it has shown inhibitory activity against Trk kinases, which are involved in neurotrophic signaling and are implicated in certain cancers.
Table 1: Kinase Inhibition Profile
The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of target kinases. This action inhibits the phosphorylation of downstream substrates, thereby disrupting critical signaling pathways that promote tumor growth and survival.
Case Studies and Research Findings
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
Case Study 1: Cytotoxicity Against Breast Cancer Cells
A study investigated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin.
Case Study 2: Mechanistic Insights
Another research effort focused on the molecular mechanisms underlying its anticancer activity. The study demonstrated that treatment with this compound led to G1 phase arrest in the cell cycle and induced apoptosis through activation of caspase pathways.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a safety profile comparable to existing kinase inhibitors; however, further studies are warranted to fully elucidate its long-term effects.
Properties
Molecular Formula |
C9H11ClN4O |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C9H11ClN4O/c1-5(15-2)9-6(11)4-12-8-3-7(10)13-14(8)9/h3-5H,11H2,1-2H3/t5-/m0/s1 |
InChI Key |
NPJUZVXGKPEOEM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)N)OC |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.